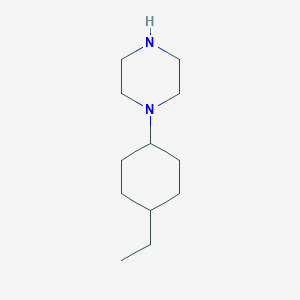

1-(4-Ethylcyclohexyl)piperazine

Description

Contextual Significance of Piperazine (B1678402) Derivatives in Chemical Sciences

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of medicinal chemistry and materials science. mdpi.comnist.gov Its unique structural features, including its ability to participate in hydrogen bonding and its conformational flexibility, make it a privileged scaffold in drug discovery. mdpi.com Piperazine derivatives exhibit a vast spectrum of biological activities, and a significant number of approved drugs incorporate this moiety. mdpi.com

The versatility of the piperazine structure allows for the introduction of various substituents at its nitrogen atoms, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity. This adaptability is crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

Strategic Rationale for the Academic Investigation of 1-(4-Ethylcyclohexyl)piperazine

While specific research on this compound is not prominent, the rationale for investigating such a compound can be inferred from studies on analogous structures. The incorporation of a cyclohexyl group, particularly an ethyl-substituted one, introduces a lipophilic and sterically bulky moiety. This can influence the compound's interaction with biological targets, potentially enhancing binding affinity or selectivity.

Academic investigations into similar N-cycloalkyl-substituted piperazines often explore their potential as ligands for various receptors and transporters in the central nervous system. For instance, derivatives of 1-cyclohexylpiperazine (B93859) have been studied for their affinity to sigma (σ) receptors, which are implicated in a range of neurological disorders. nih.gov The ethyl group on the cyclohexane (B81311) ring could further modulate these interactions, offering a potential avenue for developing novel therapeutic agents.

A plausible synthetic route for this compound, based on established methods for similar compounds, could involve the reductive amination of 4-ethylcyclohexanone (B1329521) with piperazine or the nucleophilic substitution of a 4-ethylcyclohexyl halide with piperazine. A patent for the synthesis of the related compound, 1-cyclohexylpiperazine, describes a method involving the reaction of cyclohexyl halide with 1-Boc-piperazine followed by deprotection. google.com

Table 1: General Physicochemical Properties of Related Piperazine Derivatives

| Property | Value (for 1-Cyclohexylpiperazine) | Reference |

| Molecular Formula | C10H20N2 | nih.gov |

| Molar Mass | 168.28 g/mol | nih.gov |

| Appearance | Yellow-brownish low melting solid | General chemical supplier data |

| Boiling Point | ~287 °C (estimated) | General chemical supplier data |

| pKa | ~9.25 (predicted) | General chemical supplier data |

Note: This data is for the closely related compound 1-cyclohexylpiperazine and is provided for illustrative purposes due to the lack of specific data for this compound.

Overview of Contemporary Research Paradigms for Novel Organic Scaffolds

The discovery and development of novel organic scaffolds like substituted piperazines are increasingly driven by innovative research paradigms that integrate computational tools, automation, and high-throughput screening. These modern approaches aim to accelerate the pace of discovery and improve the efficiency of synthesizing and evaluating new chemical entities.

One such paradigm is diversity-oriented synthesis (DOS) , which focuses on the creation of structurally diverse and complex molecules from simple starting materials. This approach is instrumental in exploring new areas of chemical space and identifying novel biological activities.

Another significant trend is the use of "build-couple-transform" strategies . This involves the assembly of molecular building blocks, coupling them together, and then performing a series of chemical transformations to generate a library of diverse scaffolds. This systematic approach allows for the rapid generation of compound libraries with a wide range of structural variations.

Furthermore, the integration of artificial intelligence (AI) and machine learning is revolutionizing organic synthesis. These technologies can predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes, thereby significantly reducing the experimental workload and accelerating the discovery of new molecules. Patents and research articles are increasingly detailing processes that are both economically and environmentally sustainable, often employing novel catalysts and reaction conditions. google.comgoogleapis.com

Structure

2D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

1-(4-ethylcyclohexyl)piperazine |

InChI |

InChI=1S/C12H24N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h11-13H,2-10H2,1H3 |

InChI Key |

PFJGLJBUBRSAPF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1 4 Ethylcyclohexyl Piperazine

Retrosynthetic Dissection and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 1-(4-Ethylcyclohexyl)piperazine, two primary disconnections can be envisioned, revealing the key precursors required for its synthesis.

The most intuitive disconnection is at the C-N bond between the cyclohexyl ring and the piperazine (B1678402) nitrogen. This leads to two key precursors: a 4-ethylcyclohexyl derivative and piperazine. The 4-ethylcyclohexyl moiety can be derived from a corresponding halide or a ketone, suggesting two main forward synthetic strategies: N-alkylation and reductive amination.

A second disconnection can be made within the piperazine ring itself. This approach is less common for this specific target but is a valid strategy for piperazine synthesis in general. researchgate.netnih.govorganic-chemistry.org This would involve precursors that can form the six-membered heterocycle through intramolecular cyclization. researchgate.netnih.govorganic-chemistry.org

Based on these disconnections, the following key precursors are identified:

Piperazine: A readily available and inexpensive starting material. mdpi.com

4-Ethylcyclohexanone (B1329521): A key precursor for the reductive amination pathway.

4-Ethylcyclohexyl halide (bromide or chloride): A precursor for the N-alkylation pathway.

Bis(2-chloroethyl)amine (B1207034): A precursor for forming the piperazine ring via cyclization with a 4-ethylcyclohexylamine. researchgate.netresearchgate.net

Development and Optimization of Synthetic Pathways to this compound

Several synthetic routes can be developed based on the identified precursors. The choice of pathway often depends on factors like the availability of starting materials, desired yield and purity, and scalability of the reaction.

Amine Alkylation Strategies for N-Substitution

The direct alkylation of piperazine with a 4-ethylcyclohexyl halide presents a straightforward approach to forming the C-N bond. mdpi.com To favor mono-alkylation and prevent the formation of the undesired 1,4-disubstituted product, an excess of piperazine is typically used. mdpi.com Alternatively, one of the nitrogen atoms of piperazine can be protected with a group like tert-butoxycarbonyl (Boc), allowing for controlled mono-alkylation. researchgate.netgoogle.com The protecting group is then removed in a subsequent step to yield the final product. google.com The use of a base, such as potassium carbonate, is common to neutralize the hydrogen halide formed during the reaction. google.com

A patent for the synthesis of the similar compound 1-cyclohexylpiperazine (B93859) describes the reflux reaction of a cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base. google.com This method avoids the use of more expensive reagents and simplifies the work-up procedure. google.com

Table 1: Amine Alkylation Reaction Parameters

| Alkylating Agent | Protecting Group | Base | Solvent | Reaction Condition | Reference |

| Cyclohexyl bromide | Boc | Potassium Carbonate | Acetonitrile (B52724) | Reflux | google.com |

| Alkyl halides | None | Excess piperazine | Various | Varies | mdpi.com |

Reductive Amination Approaches and Catalytic Considerations

Reductive amination is a powerful method for C-N bond formation and a common strategy for synthesizing N-substituted piperazines. mdpi.comthieme-connect.comresearchgate.net This two-step, one-pot process involves the reaction of a ketone (4-ethylcyclohexanone) with an amine (piperazine) to form an intermediate iminium ion, which is then reduced to the final amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity and tolerance of various functional groups. thieme-connect.com However, from a green chemistry perspective, catalytic hydrogenation using H₂ gas is an ideal reducing agent as it produces only water as a byproduct. thieme-connect.com This method can be challenging for secondary amines due to potential side reactions, but the use of continuous-flow hydrogenation reactors has improved its feasibility and safety. thieme-connect.com

Catalysts for reductive amination play a crucial role. For catalytic hydrogenation, palladium on carbon (Pd/C) is a commonly used catalyst. nih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly impact the reaction's efficiency and selectivity. thieme-connect.com

Table 2: Reductive Amination Reaction Parameters

| Carbonyl Compound | Amine | Reducing Agent | Catalyst | Solvent | Reference |

| 4-Ethylcyclohexanone | Piperazine | Sodium triacetoxyborohydride | - | Dichloromethane | google.com |

| Benzaldehyde | Piperazine | H₂ | Pd/C | Methanol | thieme-connect.com |

| Tetrahydropyran-4-one | N-methylpiperazine | H₂ | Not specified | Not specified | mdpi.com |

Intramolecular Cyclization Mechanisms for Piperazine Ring Formation

While less direct for synthesizing this compound, the formation of the piperazine ring itself through intramolecular cyclization is a fundamental strategy in heterocyclic chemistry. researchgate.netnih.govorganic-chemistry.org This approach typically involves a precursor containing two nitrogen atoms or a nitrogen and a leaving group, which can cyclize to form the six-membered ring.

One common method involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine. researchgate.netresearchgate.net In the context of our target molecule, this would require starting with 4-ethylcyclohexylamine, which would then react with bis(2-chloroethyl)amine to form the piperazine ring. This method is often used for the synthesis of N-aryl piperazines. researchgate.netresearchgate.net

Another approach is the reductive cyclization of dioximes. nih.govmdpi.com This involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which is then subjected to catalytic reductive cyclization to yield the piperazine. nih.gov

Chiral Synthesis and Stereocontrol Methodologies (if applicable to target)

The 4-ethylcyclohexyl group in this compound contains a chiral center at the C-1 position of the cyclohexane (B81311) ring. Furthermore, the cyclohexane ring can exist as cis and trans diastereomers with respect to the substituents at positions 1 and 4. libretexts.orglibretexts.org Therefore, the synthesis can potentially lead to a mixture of stereoisomers.

Achieving stereocontrol in the synthesis of substituted cyclohexanes is a significant area of research. nih.govacs.orgnih.gov For the synthesis of a specific stereoisomer of this compound, chiral synthesis methodologies would be necessary. This could involve the use of a chiral starting material, such as an enantiomerically pure 4-ethylcyclohexanone or 4-ethylcyclohexylamine, or the use of a chiral catalyst or auxiliary to induce stereoselectivity in the key bond-forming step.

For instance, asymmetric reductive amination using a chiral catalyst could potentially afford an enantiomerically enriched product. researchgate.net Similarly, stereoselective synthesis of the substituted cyclohexane ring can be achieved through various methods, including organocatalytic domino reactions. nih.gov However, for many applications, a mixture of stereoisomers may be acceptable, and a non-stereoselective synthesis would be sufficient. The separation of the cis and trans isomers can often be achieved by chromatographic methods.

Reaction Condition Parameterization and Yield Maximization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. Key parameters that are often adjusted include:

Temperature: Affects the reaction rate and can influence selectivity.

Solvent: Can impact the solubility of reactants and the stability of intermediates.

Catalyst: The choice and loading of the catalyst can dramatically affect the reaction outcome. acs.org

Reactant Stoichiometry: The ratio of reactants can be adjusted to favor the desired product and minimize the formation of byproducts, such as the double alkylation of piperazine. mdpi.com

Reaction Time: Monitoring the reaction progress helps to determine the optimal time for completion.

For example, in amine alkylation, using a large excess of piperazine helps to increase the statistical probability of mono-alkylation. mdpi.com In reductive amination, the pH of the reaction mixture can be important for the formation of the iminium ion intermediate. The careful control of these parameters is essential for developing a robust and efficient synthetic process.

Exploration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of less hazardous reagents and solvents, and energy efficiency.

One of the primary routes to this compound is through the reductive amination of 4-ethylcyclohexanone with piperazine. This reaction is a cornerstone in the synthesis of amines due to its efficiency and broad applicability. nih.gov The process typically involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.

A particularly effective and widely used reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is favored for its mildness and selectivity, as it readily reduces the iminium ion intermediate over the starting ketone. nih.gov The reaction can often be performed as a one-pot procedure, simplifying the experimental setup and reducing waste.

Table 1: Reductive Amination of 4-Ethylcyclohexanone with Piperazine

| Parameter | Details |

| Reactants | 4-Ethylcyclohexanone, Piperazine |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Catalyst | Acetic Acid (optional, to facilitate iminium ion formation) |

| Temperature | Room Temperature |

| Work-up | Aqueous work-up to remove excess reagents and byproducts. |

From a green chemistry perspective, catalytic reductive amination offers a more sustainable alternative. This approach utilizes a catalyst, often a transition metal like platinum or palladium on a solid support, with hydrogen gas as the reducing agent. researchgate.netnih.gov This method boasts high atom economy as the only byproduct is water. The heterogeneous nature of the catalyst allows for easy separation and potential reuse, further enhancing its green credentials.

Another viable synthetic pathway is the N-alkylation of piperazine with a 4-ethylcyclohexyl halide, such as 1-bromo-4-ethylcyclohexane (B3247390) or 1-chloro-4-ethylcyclohexane. This nucleophilic substitution reaction is a fundamental method for forming C-N bonds. To favor mono-alkylation, a significant excess of piperazine is typically employed. Alternatively, a protecting group strategy can be utilized, where one of the piperazine nitrogens is protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen and subsequent deprotection. researchgate.net

Table 2: N-Alkylation of Piperazine with 4-Ethylcyclohexyl Halide

| Parameter | Details |

| Reactants | Piperazine, 1-Bromo-4-ethylcyclohexane or 1-Chloro-4-ethylcyclohexane |

| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

| Work-up | Filtration of inorganic salts and solvent evaporation, followed by purification. |

To make this alkylation route greener, the use of more environmentally benign solvents should be considered. While acetonitrile and DMF are effective, exploring greener alternatives like ethanol (B145695) or water, where feasible, can reduce the environmental footprint. nih.gov The use of phase-transfer catalysts can also facilitate the reaction in biphasic systems, potentially reducing the need for large volumes of organic solvents.

Recent advancements in piperazine synthesis have also highlighted the use of photoredox catalysis as a green alternative to classical methods. quickcompany.in These reactions can often be conducted under mild conditions using visible light as an energy source, reducing the need for high temperatures and harsh reagents. While a specific application to the synthesis of this compound has not been detailed, the general principles could be adapted to develop novel, more sustainable synthetic routes.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Comprehensive Molecular Structure Confirmation

A combination of sophisticated spectroscopic methods is essential for the unambiguous confirmation of the molecular structure of 1-(4-Ethylcyclohexyl)piperazine. These techniques provide detailed insights into its elemental composition, connectivity, stereochemistry, and the nature of its functional groups.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally established. For this compound (C12H24N2), the expected exact mass would be calculated and compared against the experimental value.

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule. The analysis of these fragmentation patterns offers valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C-N bond connecting the cyclohexane (B81311) and piperazine (B1678402) rings, as well as fragmentation within the rings themselves. The fragmentation of the ethylcyclohexyl group and the piperazine ring would produce a series of characteristic ions, allowing for the confirmation of these structural motifs. For instance, a common fragmentation in piperazine derivatives involves the loss of ethyleneimine fragments. A high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be developed for detailed pharmacokinetic studies, as has been done for other piperazine compounds. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C12H24N2 |

| Exact Mass | 196.1939 |

| Monoisotopic Mass | 196.1939 |

| Key Fragments | [C8H15]+ (Ethylcyclohexyl cation), [C4H9N2]+ (Piperazinyl fragment) |

This table represents predicted data based on the chemical structure, as specific experimental HRMS data for this compound is not widely available in published literature.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry.nih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed connectivity and stereochemistry of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the intricate network of proton-proton and proton-carbon correlations.

A study on the closely related analogue, 1-cyclohexylpiperazine (B93859), provides significant insight into what would be expected for this compound. nih.gov In such a study, 1H and 13C NMR spectra would be recorded in various deuterated solvents to assess the impact of the solvent on the chemical shifts and conformational equilibria. nih.gov

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Piperazine N-H | Variable (broad singlet) | - |

| Piperazine CH2 | ~2.5 - 3.0 | ~45 - 50 |

| Cyclohexyl CH (attached to N) | ~2.4 | ~60 - 65 |

| Cyclohexyl CH2 | ~1.0 - 1.9 | ~25 - 35 |

| Ethyl CH2 | ~1.3 | ~28 |

| Ethyl CH3 | ~0.9 | ~12 |

Note: These are predicted values based on known chemical shift ranges for similar functional groups and data from analogues like 1-cyclohexylpiperazine. nih.gov The exact values can vary based on solvent and conformational effects.

Two-dimensional NMR experiments would further confirm the assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the ethyl CH2 and CH3 protons, and among the protons of the cyclohexane ring. An HSQC spectrum would link each proton to its directly attached carbon atom. HMBC spectroscopy would reveal longer-range couplings (2-3 bonds), for example, from the protons on the cyclohexane carbon attached to the piperazine nitrogen to the carbons within the piperazine ring, thus confirming the connectivity between the two ring systems.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups present in this compound.

The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a moderate band in the region of 3200-3500 cm-1. The C-H stretching vibrations of the ethyl and cyclohexyl groups would be observed in the 2850-3000 cm-1 range. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm-1.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the aliphatic rings and the ethyl group would give rise to strong signals. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment, aiding in the confirmation of the molecular structure. nih.gov For other piperazine-containing compounds, these techniques have been crucial in confirming structural features. dntb.gov.ua

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H (Piperazine) | Stretching | 3200 - 3500 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| CH2 | Bending (Scissoring) | ~1450 |

| C-N | Stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis

As of the latest available data, no public X-ray crystal structure for this compound has been reported. However, if single crystals of suitable quality were obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography would reveal the conformational preferences of the cyclohexane and piperazine rings in the solid state, showing whether the substituents are in axial or equatorial positions. It would also provide information on the intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, and how these interactions influence the crystal packing. Studies on other substituted piperazines have successfully used X-ray diffraction to determine their solid-state conformations. nih.gov

Conformational Isomerism and Dynamic Equilibria Investigation.nih.gov

The conformational flexibility of this compound is a key aspect of its stereochemistry, arising from the dynamic nature of both the cyclohexane and piperazine rings.

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pubyoutube.com The ethyl group at the C4 position can be in either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformation with the bulky ethyl group in the equatorial position is significantly more stable. youtube.comyoutube.com

Similarly, the piperazine ring also exists in a chair conformation. The bond connecting the piperazine nitrogen to the cyclohexyl ring can also be either axial or equatorial with respect to the piperazine ring. The conformational analysis of the closely related 1-cyclohexylpiperazine has shown that the molecule exists in an equilibrium between two major conformers: one where the cyclohexane ring is attached equatorially to the piperazine chair (equatorial-equatorial or e-e) and another where it is attached axially (axial-equatorial or a-e). nih.gov

Dynamic NMR (DNMR) studies, particularly at variable temperatures, could be employed to study the kinetics of the ring-flipping processes and to determine the energy barriers between the different conformers. nih.gov The relative populations of the conformers can also be influenced by the solvent, with different solvents potentially stabilizing one conformer over another. nih.gov

Computational Chemistry and Theoretical Modeling of 1 4 Ethylcyclohexyl Piperazine

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) offers a more computationally efficient way to explore the conformational landscape of flexible molecules. MM methods treat atoms as balls and bonds as springs, using a parameterized force field to calculate the potential energy of the system.

A conformational search using MM would be employed to identify a wide range of low-energy conformers of 1-(4-ethylcyclohexyl)piperazine. This is particularly important for this molecule due to the flexibility of the cyclohexane (B81311) and piperazine (B1678402) rings and the rotation around the C-N bond.

Following this, Molecular Dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals the molecule's dynamic behavior. For this compound, an MD simulation could illustrate the transitions between different ring conformations (e.g., chair-flipping of the cyclohexane ring) and the rotational dynamics of the ethyl group. These simulations are often performed in a simulated solvent environment to better mimic physiological or solution-phase conditions.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. These predicted spectra for different conformers can help in assigning experimental peaks and confirming the dominant solution-phase structure.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These calculations help in assigning the peaks in experimental Infrared (IR) and Raman spectra to specific molecular motions, such as C-H stretches, N-H stretches (of a protonated piperazine), and ring vibrations.

Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (ethyl) | 2960-2980 | Asymmetric stretching |

| C-H Stretch (cyclohexyl) | 2850-2930 | Symmetric and asymmetric stretching |

| N-H Bend (piperazine) | 1600-1650 | Scissoring (if secondary amine) |

| C-N Stretch | 1050-1250 | Stretching of piperazine and cyclohexyl-N bonds |

| Ring Deformation | 800-1000 | Cyclohexane and piperazine ring modes |

Note: This table is for illustrative purposes. The exact frequencies would depend on the level of theory and basis set used.

Computational Assessment of Hypothetical Binding Interactions (e.g., in silico docking with theoretical targets)

Given that the piperazine scaffold is a common feature in many biologically active compounds, it is plausible to investigate the hypothetical binding of this compound to various protein targets using molecular docking. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

A typical in silico docking study would involve:

Selecting a protein target of interest (e.g., a G-protein coupled receptor, an enzyme, or an ion channel where piperazine derivatives are known to be active).

Preparing the 3D structures of both the ligand (this compound) and the receptor.

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

Scoring the resulting poses based on a scoring function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode.

Analysis of the top-ranked docking poses would reveal potential key interactions, such as hydrogen bonds between the piperazine nitrogens and polar residues in the receptor, and hydrophobic interactions involving the ethylcyclohexyl group. For instance, studies on other arylpiperazine derivatives have shown that the piperazine moiety can act as a hydrogen bond acceptor or donor, while the hydrophobic tail fits into a hydrophobic pocket of the receptor.

Development of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with a particular property (e.g., boiling point, solubility, or a biological activity). To develop a QSPR model relevant to this compound, one would need a dataset of structurally similar compounds with experimentally measured values for the property of interest.

For each compound in the dataset, a set of numerical descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the property.

Once a statistically robust and validated QSPR model is developed, it could be used to predict the properties of this compound without the need for experimental measurement. This approach is particularly useful in the early stages of compound design and screening.

Mechanistic Investigations of Reactivity and Chemical Transformations

Reaction Kinetics and Mechanisms for Derivatization of the Piperazine (B1678402) Core

The piperazine core of 1-(4-Ethylcyclohexyl)piperazine contains one secondary amine, making it a nucleophile available for various derivatization reactions. The most common transformations involve N-alkylation and N-acylation. ambeed.comnih.gov

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the secondary amine with an alkyl group. It typically proceeds via a nucleophilic substitution (SN2) mechanism when reacting with alkyl halides or sulfonates. nih.gov The rate of reaction is influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom. For this compound, the bulky 4-ethylcyclohexyl group on the tertiary nitrogen can sterically hinder the approach of reactants to the secondary nitrogen, potentially slowing the reaction rate compared to unsubstituted piperazine. The reaction can also be achieved through reductive amination. nih.gov

N-Acylation: The secondary amine readily reacts with acylating agents like acyl halides or acid anhydrides to form the corresponding N-acyl derivative (an amide). ambeed.com This reaction is generally rapid and efficient. A method for selective mono-acylation of piperazine has been developed using ionic immobilization on a sulfonic acid functionalized silica (B1680970) gel, which could be applicable for selectively acylating the secondary amine of this compound. colab.ws The resulting amide is significantly less basic due to the electron-withdrawing effect of the carbonyl group. rsc.org

The general mechanisms for these derivatizations are outlined below:

N-Alkylation (with Alkyl Halide): R₂NH + R'-X → [R₂NH⁺-R']X⁻ → R₂NR' + HX (where R₂NH represents the this compound and R'-X is the alkyl halide)

N-Acylation (with Acyl Chloride): R₂NH + R'COCl → [R₂NH⁺-COR']Cl⁻ → R₂NCOR' + HCl (where R₂NH represents the this compound and R'COCl is the acyl chloride)

Acid-Base Equilibria and Protonation State Characterization

Piperazine is a di-basic compound, capable of accepting two protons. taylorandfrancis.com The basicity of its derivatives, including this compound, is a critical parameter influencing solubility, lipophilicity, and interaction with biological systems. taylorandfrancis.com The pKa values quantify this basicity. For piperazine, the two pKa values are approximately 9.73-9.82 and 5.35-5.68 at 25 °C. wikipedia.orguregina.caorganicchemistrydata.org

The substitution on the nitrogen atoms significantly affects the pKa. Alkylation of one nitrogen atom to create a tertiary amine, as in 1-methylpiperazine (B117243) or 1-ethylpiperazine, lowers the primary pKa value compared to unsubstituted piperazine. uregina.caresearchgate.net This is attributed to steric hindrance and electronic effects. The 4-ethylcyclohexyl group in this compound is a bulky, electron-donating alkyl group. Its electron-donating nature would tend to increase the basicity of the adjacent tertiary nitrogen, while its steric bulk might affect the solvation of the protonated form. The pKa of the secondary amine is expected to be slightly lower than that of unsubstituted piperazine due to the electronic influence of the distant alkyl group.

At physiological pH (~7.4), the more basic nitrogen of the piperazine ring will be predominantly protonated. taylorandfrancis.com Given the typical pKa values for N-alkylpiperazines, it is expected that the secondary amine of this compound would be the more basic site and thus the primary site of protonation under acidic to neutral conditions.

| Compound | pKa₁ | pKa₂ | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | 9.28 | 4.79 | uregina.ca |

| 1-Ethylpiperazine | 9.35 | 4.97 | uregina.ca |

| 1,4-Dimethylpiperazine | 8.27 | 4.22 | uregina.ca |

| This compound | ~9.3 | ~5.0 | Estimated |

Stability and Degradation Pathways in Controlled Chemical Environments

The stability of the piperazine ring is a subject of significant research, particularly in industrial applications like CO₂ capture where it is exposed to harsh conditions. researchgate.net this compound is expected to exhibit similar stability and degradation patterns, primarily involving the piperazine moiety.

Acidic Conditions: Piperazine hydrochloride is reported to be stable. nih.gov However, under strongly acidic conditions and elevated temperatures, degradation can occur. For some piperine (B192125) derivatives, degradation under strong acid (0.1 N HCl) has been observed to be faster than under basic conditions. researchgate.net

Basic Conditions: Degradation in strongly alkaline environments (e.g., 0.1 N NaOH) at elevated temperatures has also been reported for related structures. researchgate.net

Oxidative Degradation: The piperazine ring is susceptible to oxidative degradation, which can be catalyzed by metal ions. utexas.eduutexas.edu This is a significant pathway for solvent loss in industrial amine scrubbing processes. The presence of oxygen can lead to the formation of various degradation products. For piperazine itself, identified products include ethylenediamine, N-formylpiperazine, and piperazinone. utexas.eduutexas.edu The degradation can be autocatalytic, as the accumulation of degradation products and dissolved metals can accelerate the process. utexas.edu

The ethylcyclohexyl substituent is an aliphatic, saturated group and is generally stable under mild acidic, basic, and oxidative conditions. Therefore, the primary point of degradation for this compound under these controlled environments would be the piperazine ring.

Photochemical and Thermal Decomposition Mechanisms

Thermal Decomposition: In the absence of oxygen, piperazine and its derivatives are relatively stable thermally, with allowable stripper temperatures in industrial applications being above 160 °C. utexas.edu When thermal degradation does occur at high temperatures (e.g., 135-175 °C), it is proposed to proceed through Sₙ2 substitution reactions. utexas.edu For piperazine, a key step involves a ring-opening reaction, leading to products like N-(2-aminoethyl) piperazine. utexas.edu For this compound, analogous pathways involving nucleophilic attack by one piperazine molecule on another (or a protonated form) could lead to oligomerization or ring-opening.

Photochemical Decomposition: In the atmosphere, piperazine is degraded primarily through reactions initiated by hydroxyl (OH) radicals. nih.govacs.org This photo-oxidation process involves both hydrogen abstraction from a C-H bond (on the ring) and from an N-H bond. nih.gov

C-H Abstraction: This is the major pathway, leading to the formation of an α-aminyl radical, which can then react further. The major product identified from the photo-oxidation of piperazine is 1,2,3,6-tetrahydropyrazine. nih.govacs.org

N-H Abstraction: This is a minor pathway that leads to a piperazinyl radical. This radical can react with atmospheric species like NO and NO₂ to form nitrosamines (1-nitrosopiperazine) and nitramines (1-nitropiperazine). nih.govacs.org

For this compound, similar OH-initiated degradation would be expected. H-abstraction could occur from the C-H bonds on the piperazine ring, the N-H bond of the secondary amine, or the C-H bonds of the ethylcyclohexyl group. The reaction at the secondary amine would lead to the formation of a nitrosamine (B1359907) derivative under relevant atmospheric conditions. The solid parent compound is noted to darken when exposed to light, suggesting some degree of photosensitivity. nih.gov

Oxidation-Reduction Chemistry of the Piperazine Moiety

The nitrogen atoms of the piperazine ring are susceptible to oxidation, while the synthesis of the ring can involve reduction steps.

Oxidation: The oxidation of piperazines has been studied with various oxidizing agents.

N-Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or peracids can lead to the formation of piperazine N-oxides. ambeed.com For this compound, oxidation could potentially occur at either the secondary or tertiary nitrogen, though the tertiary nitrogen is often more susceptible to N-oxide formation.

Oxidation with Other Reagents: Kinetic studies on the oxidation of piperazine and its N-alkyl derivatives by bromamine-T in an acidic medium show a first-order dependence on both the oxidant and the piperazine concentration. researchgate.net The reaction rate is enhanced by electron-donating groups on the nitrogen, suggesting that this compound would be readily oxidized. researchgate.net

Metal-Catalyzed Oxidation: As mentioned in section 5.3, the oxidation of piperazine is significantly catalyzed by certain metal ions, particularly copper (Cu²⁺). utexas.edu Iron and other stainless steel metals are weaker catalysts. utexas.edu The process can form intermediate products like piperazinol and piperazinone, which eventually decompose to ammonia (B1221849) and formate. utexas.edu

Reduction: The piperazine ring itself is a saturated heterocycle and is generally resistant to reduction. However, reductive processes are central to the synthesis of the piperazine scaffold itself.

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Purity Analysis and Quantitative Determination

Chromatographic techniques are fundamental in pharmaceutical and chemical analysis for separating and quantifying components within a mixture. The development of specific and reliable chromatographic methods is a prerequisite for the accurate assessment of 1-(4-Ethylcyclohexyl)piperazine.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for the quantitative determination of this compound in complex biological and research samples. nih.gov The optimization of an LC-MS/MS method involves several critical parameters to achieve the desired analytical performance.

A typical LC-MS/MS method for a piperazine (B1678402) derivative would involve reversed-phase chromatography. nih.gov The choice of the stationary phase is critical, with C18 columns being a common starting point for method development due to their versatility in separating a wide range of analytes. nih.gov The mobile phase composition, typically a mixture of an aqueous component (like water with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve efficient separation from potential impurities and matrix components. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds of interest with good resolution. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. nih.gov The optimization of MS/MS conditions includes the selection of the most abundant and stable precursor and product ions, as well as the optimization of collision energy and other source parameters to maximize the signal intensity. mdpi.com

Sample preparation is another key aspect, often involving techniques like protein precipitation for biological samples, followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte before injection into the LC-MS/MS system. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Piperazine Analogs

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table presents typical starting conditions for method development for piperazine-containing compounds and would require specific optimization for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself may have limited volatility, GC-MS can be employed for the analysis of volatile impurities or degradation products. nih.gov For non-volatile or polar compounds like many piperazine derivatives, derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. researchgate.net

Common derivatization strategies for amines include acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA), which introduces a trifluoroacetyl group, enhancing volatility and improving chromatographic peak shape. researchgate.net The choice of derivatizing agent depends on the specific functional groups present in the molecule and the desired analytical outcome.

The development of a GC-MS method involves optimizing the temperature program of the GC oven to ensure adequate separation of the analytes. The selection of the GC column is also critical, with columns of intermediate polarity, such as those with a (50%-phenyl)-methylpolysiloxane stationary phase (like a DB-17), often providing good separation for a range of compounds. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown compounds. unodc.org For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. researchgate.net

Table 2: Representative GC-MS Method Parameters for Derivatized Piperazines

| Parameter | Condition |

| GC System | Gas Chromatograph with a Mass Selective Detector |

| Column | DB-17 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

This table illustrates general GC-MS conditions that would serve as a starting point for the analysis of a derivatized form of this compound.

Capillary Electrophoresis for Separation Science Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that offers several advantages over chromatography, including high efficiency, short analysis times, and low consumption of reagents and samples. nih.gov CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by the analyte's charge-to-size ratio. nih.gov This technique is particularly well-suited for the analysis of charged molecules, making it a potentially powerful tool for the purity assessment and analysis of this compound, which is a basic compound.

Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a buffer-filled capillary. nih.gov For enhancing selectivity and separating neutral compounds or complex mixtures, Micellar Electrokinetic Chromatography (MEKC) can be used, which involves the addition of a surfactant to the buffer to form micelles that act as a pseudostationary phase. nih.gov The choice of buffer pH is critical in CE as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF). springernature.com Chiral separations can also be achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. mdpi.com

Development of Robust Analytical Protocols for Complex Research Matrices

The analysis of this compound in complex research matrices, such as biological fluids or reaction mixtures, requires the development of robust analytical protocols to ensure the accuracy and reliability of the results. nih.gov A robust protocol is one that is insensitive to small, deliberate variations in method parameters, ensuring its transferability and consistent performance over time.

The development of such a protocol begins with a thorough understanding of the physicochemical properties of this compound and the nature of the matrix. A crucial step is the implementation of an effective sample preparation procedure to remove interfering components. This may involve a combination of techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Method validation is an essential component of developing a robust protocol. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. mdpi.comjocpr.com Robustness testing involves systematically varying method parameters such as pH of the mobile phase, column temperature, and flow rate to assess the impact on the analytical results. jocpr.com The use of an appropriate internal standard is also critical for correcting for variations in sample preparation and instrument response. nih.gov By rigorously validating the analytical method, researchers can have confidence in the quality of the data generated for this compound in complex research applications.

In Vitro Molecular and Cellular Interactions Mechanistic Focus

Receptor Binding Affinity and Ligand-Target Interaction Studies (in isolated systems)

No specific studies detailing the receptor binding affinity or ligand-target interactions of 1-(4-Ethylcyclohexyl)piperazine in isolated systems were identified in the current body of scientific literature. While research on other piperazine-containing molecules exists, such as the binding of a benzhydryl piperazine (B1678402) analog to the cannabinoid CB1 receptor, these findings are not directly applicable to this compound. nih.gov

Enzyme Modulation and Inhibition Kinetics in Cell-Free Assays

There is no available data from cell-free assays investigating the modulatory or inhibitory effects of this compound on specific enzymes. Studies on other piperazine derivatives have shown enzyme inhibition, for instance, with 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives and α-glucosidase, but equivalent information for this compound is not present in the literature. nih.gov

Investigating Molecular Mechanisms in Cultured Cell Lines (e.g., effects on signaling pathways, cellular processes in vitro, not human clinical outcomes)

No published research was found that investigates the molecular mechanisms of this compound in cultured cell lines. Therefore, its effects on in vitro cellular processes and signaling pathways remain uncharacterized. For context, other substituted piperazine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, but this information is specific to those particular molecular structures. nih.gov

Structure-Activity Relationship (SAR) Theory and Methodology Based on In Vitro Data

Due to the absence of in vitro data for this compound, no structure-activity relationship (SAR) studies could be found that include this specific compound. SAR studies are contingent on the availability of biological activity data for a series of related compounds, which is not available for this particular molecule.

Studies on Interaction with Model Biological Membranes and Liposomes

No studies were identified that specifically examine the interaction of this compound with model biological membranes or liposomes.

Environmental Fate and Ecotoxicological Research Non Human Focus

Abiotic Degradation Pathways in Environmental Compartments (e.g., aquatic, atmospheric photochemistry)

No specific studies on the abiotic degradation of 1-(4-Ethylcyclohexyl)piperazine were identified. Consequently, there is no available data on its transformation or persistence in aquatic or atmospheric environments due to photochemical or other non-biological processes. Research on related piperazine (B1678402) structures suggests that the piperazine ring itself can undergo degradation, but direct extrapolation to this compound is not scientifically valid without specific experimental evidence.

Microbial Biotransformation and Biodegradation Studies in Environmental Microorganisms

There is a lack of published research on the microbial biotransformation or biodegradation of this compound. Studies on the parent compound, piperazine, have shown that it can be utilized as a sole source of carbon and nitrogen by certain strains of bacteria, such as Paracoccus sp.. pharmaffiliates.com However, the addition of the ethylcyclohexyl group to the piperazine structure could significantly alter its susceptibility to microbial attack. Without dedicated studies on this compound, its potential for biodegradation in soil or water remains unknown.

Sorption and Leaching Behavior in Soil and Sediment Models

Ecotoxicological Assessment in Aquatic and Terrestrial Model Organisms (e.g., daphnia, algae, plant assays)

Specific ecotoxicological assessments for this compound in model organisms such as Daphnia, algae, or various plant species are not present in the available scientific literature. While some safety data sheets for the parent compound, piperazine, indicate that it is harmful to aquatic life, this information cannot be directly and quantitatively applied to this compound due to the influence of the ethylcyclohexyl substituent on the compound's biological activity. Therefore, the potential acute and chronic toxicity of this compound to aquatic and terrestrial ecosystems has not been characterized.

Derivatives and Analogues: Synthesis and Structure Activity Exploration

Design Principles for Structural Modification and Analogue Generation

The design of analogues of 1-(4-Ethylcyclohexyl)piperazine is guided by established medicinal chemistry principles aimed at optimizing a compound's pharmacodynamic and pharmacokinetic properties. The piperazine (B1678402) scaffold is a "privileged structure" in drug discovery, frequently incorporated into centrally active agents due to its favorable properties. nih.gov

Key strategies for modification include:

Piperazine Ring Substitution: The two nitrogen atoms of the piperazine ring are primary sites for modification. nih.gov The N-1 nitrogen, attached to the ethylcyclohexyl group, and the N-4 nitrogen offer opportunities for introducing a variety of substituents. These modifications can alter the compound's basicity (pKa), which in turn affects its solubility, absorption, and interaction with biological targets. nih.gov For instance, introducing hydrophobic groups or hydrogen bond acceptors can significantly change how the molecule fits into a receptor's binding pocket. nih.gov

Cyclohexyl Ring Modification: The ethylcyclohexyl moiety is a key lipophilic group. Modifications here can explore the size and spatial requirements of a target's lipophilic binding pocket. nih.gov Strategies could involve altering the stereochemistry (cis/trans isomerism) of the ethyl group relative to the piperazine attachment point, changing the ethyl group to other alkyl chains, or replacing the cyclohexane (B81311) with other cyclic or aromatic systems. nih.gov

Scaffold Hopping: A more advanced strategy involves replacing the entire piperazine or cyclohexyl core with a different chemical scaffold that maintains the essential three-dimensional arrangement of key interacting groups. nih.govnih.govnih.gov This "scaffold hopping" can lead to novel chemical entities with improved properties, such as enhanced selectivity or better metabolic stability. nih.gov The goal is to identify new molecular frameworks that occupy a similar, biologically relevant region of chemical space. univr.itnih.govnih.gov

The ultimate aim is to create a library of analogues where systematic structural changes can be directly correlated with changes in biological function, thereby building a comprehensive SAR model.

Synthetic Routes to Chemically Modified Analogues of this compound

The synthesis of analogues of this compound relies on a robust toolkit of organic chemistry reactions. The piperazine ring is a versatile building block, and numerous methods exist for its elaboration. beilstein-journals.orgnih.gov

Common synthetic strategies include:

N-Alkylation and N-Arylation: The most direct way to introduce substituents on the piperazine nitrogen is through nucleophilic substitution reactions. For analogues where the cyclohexylpiperazine core is kept intact, the free secondary amine can be reacted with various alkyl halides or aryl halides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming the N-aryl bond. mdpi.com

Reductive Amination: An alternative route involves reacting a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120). google.com For example, to synthesize the parent compound, one could react 4-ethylcyclohexanone (B1329521) with piperazine under reductive amination conditions.

Amide Coupling: The piperazine nitrogen can be acylated by reacting it with acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) to form amide analogues. researchgate.net This introduces a different type of functional group and changes the electronic properties of the nitrogen atom.

Building the Piperazine Ring: In some cases, the piperazine ring itself is constructed during the synthesis. This can be achieved by reacting a suitable diamine with a bis-electrophile, such as bis(2-chloroethyl)amine (B1207034). mdpi.com

A general synthetic approach to create a library of analogues might start with a commercially available substituted piperazine, which is then coupled with various cyclohexyl derivatives, or vice-versa. For instance, reacting 1-(2,3-dichlorophenyl)piperazine (B491241) with a trans-cyclohexylethyl derivative via reductive amination is a key step in the synthesis of certain pharmacologically active molecules. google.com

Comparative Research on Structure-Reactivity and Structure-Function Relationships in Analogue Series

The core of analogue development lies in systematically comparing the biological activity of newly synthesized compounds to understand SAR. Research in related arylpiperazine series provides a clear blueprint for how this is achieved.

For example, in studies of prazosin-related compounds targeting α-adrenoreceptors, the piperazine ring was a focal point of modification. nih.gov Replacing it with 2,3-dialkylpiperazine or 1,2-cyclohexanediamine (B1199290) moieties allowed researchers to probe a lipophilic binding area on the receptor surface. nih.gov The resulting data showed that dialkylpiperazine analogues retained high affinity, while the cyclohexanediamine (B8721093) derivatives were nearly inactive. nih.gov This highlights the critical role of the piperazine scaffold for activity at this particular target.

Another study on dopamine (B1211576) D3 and D2 receptor ligands explored a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.org By systematically changing the substituent on the aryl ring (e.g., from unsubstituted phenyl to 2-methoxyphenyl or 2,3-dichlorophenyl), researchers could quantify the impact on binding affinity and selectivity.

Table 1: Impact of Aryl Substitution on Dopamine Receptor Binding Affinity acs.org

| Compound | R Group | D3R Ki (nM) | D2R Ki (nM) | D2/D3 Selectivity |

| 6 | H | 1.1 | 425 | 386 |

| 7 | 2-OCH₃ | 0.38 | 44 | 116 |

| 8 | 2,3-diCl | 0.22 | 27 | 123 |

Table showing the binding affinities (Ki) of three arylpiperazine analogues at dopamine D3 and D2 receptors. Lower Ki values indicate higher binding affinity. Selectivity is the ratio of D2R Ki to D3R Ki.

This data clearly demonstrates that adding a 2-methoxyphenyl group (Compound 7) or a 2,3-dichlorophenyl group (Compound 8) significantly enhances binding affinity at both receptors compared to the unsubstituted parent compound (Compound 6), although it reduces the selectivity for the D3 receptor. acs.org Such quantitative SAR studies are essential for rationally designing analogues with a desired biological profile.

Exploration of Novel Chemical Space and Scaffold Hopping Strategies

While modification of a known scaffold is a powerful tool, true innovation often comes from exploring entirely new chemical structures. This involves moving into novel "chemical space"—the vast, multidimensional realm of all possible molecules—to find new leads. univr.itnih.govnih.gov

Scaffold hopping is a key strategy for this exploration. nih.govnih.gov It involves replacing the core structure (or "scaffold") of a molecule, like the 1-cyclohexylpiperazine (B93859) core, with a functionally equivalent but structurally different one. The goal is to retain the key biological activity while improving other properties like patentability, synthetic accessibility, or metabolic profile. nih.gov

For example, a research effort might replace the piperazine ring with another heterocyclic system that can position its substituents in a similar 3D orientation. nih.gov In one study, designers used a scaffold-hopping strategy to create novel 1,4-disubstituted piperazine-2,5-dione derivatives from a different class of natural products, successfully generating new compounds with antioxidant properties. nih.gov Another effort converted a known pyrimidine-based kinase inhibitor into a pyrazole-based one, resulting in improved physicochemical properties and brain penetration. nih.gov

These strategies are often aided by computational tools that can navigate the vastness of chemical space and identify regions populated by natural products or other bioactive molecules, which can serve as inspiration for new drug designs. univr.itnih.gov By comparing the properties of a lead compound like this compound to databases of diverse molecules, chemists can identify novel, unexplored scaffolds that might yield the next generation of improved analogues. univr.itnih.gov

Emerging Research Directions and Future Perspectives for 1 4 Ethylcyclohexyl Piperazine Studies

Integration with Advanced Materials Science and Polymer Chemistry

The unique structural characteristics of 1-(4-Ethylcyclohexyl)piperazine make it a compelling candidate for integration into advanced materials and polymers. The piperazine (B1678402) moiety, with its two reactive secondary amine groups, is a versatile component for polymerization reactions. rsc.org

Polymer Synthesis: The diamine nature of the piperazine ring allows it to act as a monomer in condensation polymerization. It can react with various difunctional compounds, such as dianhydrides, to form novel polymers. For instance, the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) has been shown to produce biocompatible polymers with antimicrobial properties. rsc.org The incorporation of the 4-ethylcyclohexyl group into such polymer backbones could introduce unique physical and mechanical properties, such as altered solubility, thermal stability, and hydrophobicity. These tailored polymers could find applications in biomedical materials, coatings, and specialty plastics.

A potential synthetic route for creating polymers from this compound could involve its reaction with various co-monomers. The table below outlines some prospective polymerization reactions.

| Co-monomer Type | Polymer Type | Potential Properties |

| Diacyl Chlorides | Polyamides | High thermal stability, mechanical strength |

| Diisocyanates | Polyureas | Elasticity, abrasion resistance |

| Diepoxides | Epoxy Resins | Adhesion, chemical resistance |

Advanced Materials: Beyond polymerization, the this compound scaffold is relevant in the development of other advanced materials. For example, derivatives of cyclohexylpiperazine are being explored as ligands for sigma (σ) receptors, which has implications for the development of positron emission tomography (PET) imaging agents. nih.govbenthamdirect.com The ethylcyclohexyl group can influence the lipophilicity and binding affinity of these ligands, potentially leading to more effective diagnostic tools. Furthermore, the ability of piperazine derivatives to form crystalline polymorphs suggests applications in crystal engineering and the design of materials with specific solid-state properties.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for exploring the properties of this compound. The molecule's combination of a hydrogen-bonding piperazine unit and a hydrophobic ethylcyclohexyl group makes it an ideal candidate for participating in host-guest chemistry and self-assembly.

Host-Guest Interactions: The cyclohexyl moiety can act as a guest that fits into the hydrophobic cavities of various host molecules, such as cyclodextrins and cucurbiturils. mdpi.comnih.gov Studies on cyclohexyl-appended guests have demonstrated their ability to form stable ternary complexes with cucurbit nih.govuril (Q nih.gov), driven by hydrophobic and ion-dipole interactions. mdpi.com The piperazine end of this compound could then be available for further interactions or for imparting specific functions to the resulting supramolecular assembly. This could lead to the development of drug delivery systems, sensors, and stimuli-responsive materials.

Self-Assembly and Supramolecular Structures: The piperazine ring can form charge-assisted hydrogen bonds with acidic compounds, leading to the formation of organic salts with well-defined supramolecular structures. rsc.org The interplay of these hydrogen bonds with other non-covalent interactions, such as π-π stacking and van der Waals forces, can direct the self-assembly of complex architectures. libretexts.org The ethylcyclohexyl group would play a crucial role in controlling the packing and dimensionality of these structures, potentially leading to the formation of gels, liquid crystals, or porous materials.

The following table summarizes potential host-guest systems involving this compound.

| Host Molecule | Potential Interaction | Potential Application |

| Cyclodextrins | Inclusion of the ethylcyclohexyl group in the hydrophobic cavity. | Drug delivery, solubilization of hydrophobic compounds. |

| Calixarenes | Formation of complexes via π-π stacking and hydrophobic interactions. | Molecular recognition, sensing. |

| Cucurbiturils | Encapsulation of the cyclohexyl moiety, with the piperazine group exposed. | Controlled release systems, molecular switches. |

Role as a Precursor or Building Block in Complex Molecule Synthesis

The piperazine scaffold is a "privileged" structural motif in medicinal chemistry, appearing in a wide array of approved drugs. nih.govmdpi.com This makes this compound a valuable starting material or intermediate for the synthesis of more complex and potentially bioactive molecules.

Synthesis of Bioactive Compounds: The secondary amine of the piperazine ring can be readily functionalized through various chemical reactions, including alkylation, acylation, and arylation. researchgate.netacs.org This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize its biological properties. The ethylcyclohexyl group provides a lipophilic anchor that can influence the pharmacokinetic profile of the final compound. For instance, piperazine derivatives are key components in drugs targeting the central nervous system, and are also found in anticancer, antiviral, and antihistaminic agents. nih.govacs.orgmdpi.com

Combinatorial Chemistry and Library Synthesis: The reactivity of the piperazine ring makes this compound an excellent building block for combinatorial chemistry and the generation of compound libraries. By reacting it with a diverse set of building blocks, large and structurally varied libraries can be synthesized for high-throughput screening against a wide range of biological targets.

Development of High-Throughput Screening Methodologies for Research Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds for a specific activity. nih.gov The development of HTS methodologies tailored for libraries based on the this compound scaffold could significantly accelerate the discovery of new applications for this compound class.

Assay Development: A variety of HTS assays can be envisioned for screening libraries of this compound derivatives. These include:

Target-based assays: Screening for inhibition or activation of specific enzymes or receptors.

Cell-based assays: Assessing the effects of compounds on cellular processes such as proliferation, apoptosis, or signaling pathways. rsc.org

Phenotypic screening: Identifying compounds that induce a desired phenotype in cells or whole organisms, without prior knowledge of the molecular target.

Quantitative HTS (qHTS): Moving beyond single-concentration screening, qHTS involves testing compounds across a range of concentrations to generate dose-response curves. This provides more detailed information on the potency and efficacy of the compounds from the primary screen. rsc.org

The table below outlines some potential HTS campaigns for derivatives of this compound.

| Screening Approach | Target/System | Potential Therapeutic Area |

| Target-Based HTS | Kinases, GPCRs, Ion Channels | Oncology, Neurology |

| Cell-Based HTS | Cancer cell lines, Neuronal cells | Anticancer agents, Neuroprotective agents |

| Phenotypic Screening | Zebrafish models, Stem cell differentiation | Developmental biology, Regenerative medicine |

Unexplored Mechanistic Pathways and Theoretical Challenges for Future Inquiry

Despite the potential of this compound, many of its fundamental chemical properties and reaction mechanisms remain unexplored. Future research in this area will likely involve a combination of experimental and computational approaches to unravel the intricacies of its reactivity and behavior.

Mechanistic Studies: The reaction of piperazine with radicals, such as the hydroxyl radical (OH), has been shown to proceed through both C-H and N-H abstraction pathways. nih.gov A detailed investigation of the reaction mechanisms of this compound with various reagents would provide valuable insights for its application in synthesis and materials science. For example, understanding the regioselectivity of its reactions is crucial for designing efficient synthetic routes to its derivatives.

Theoretical and Computational Chemistry: Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide a deeper understanding of the structure, properties, and reactivity of this compound. nih.gov These studies can be used to:

Predict the preferred conformations of the molecule.

Calculate its electronic properties, such as its ionization potential and electron affinity.

Model its interactions with biological targets and host molecules.

Investigate the transition states and energy barriers of its reactions.

A key theoretical challenge will be to accurately model the interplay of the flexible ethylcyclohexyl group and the piperazine ring and how this influences the molecule's interactions and reactivity.

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles by varying reaction parameters (e.g., stoichiometry, solvent) in Design of Experiments (DoE) frameworks. Use statistical tools (e.g., ANOVA) to identify critical factors. For example, excess amine (1.2 eq.) and anhydrous DMF improve reproducibility in reductive aminations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.